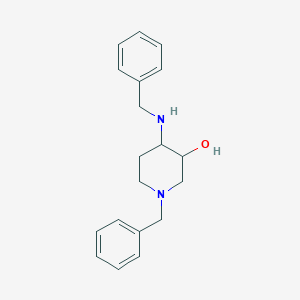

1-Benzyl-4-(benzylamino)piperidin-3-ol

Description

1-Benzyl-4-(benzylamino)piperidin-3-ol is a chiral piperidine derivative featuring a 4,3-amino alcohol scaffold with pharmaceutical relevance. Its stereochemical configuration, specifically the (-)-(3R,4R) enantiomer, is critical for biological activity. The compound is synthesized via stereocontrolled methods, including asymmetric hydrogenation and biocatalytic resolution, to ensure precise control over relative and absolute stereochemistry . This molecule serves as a key intermediate in drug discovery, particularly for targeting neurological and cardiovascular receptors due to its structural resemblance to bioactive piperidine alkaloids .

Properties

Molecular Formula |

C19H24N2O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1-benzyl-4-(benzylamino)piperidin-3-ol |

InChI |

InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2 |

InChI Key |

HUVGDTRCZVNHGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl-4-(benzylamino)piperidin-3-ol can be achieved through various synthetic routes. Four primary strategies have been evaluated for its preparation:

Asymmetric Hydrogenation: This method employs a novel Rhodium(I) catalyzed asymmetric hydrogenation to construct the compound with control over the relative and absolute stereochemistry of the 4,3-amino alcohol moiety.

Exploitation of Existing Stereochemistry: Utilizing the existing stereochemistry in 2-deoxy-D-ribose, this strategy involves multiple steps to achieve the desired compound.

Biocatalytic and Classical Resolution Techniques: These techniques are used to impart enantioenrichment to racemic intermediates, leading to the formation of the target structure.

Reduction of Pyridinium Salt: An efficient and scalable synthesis involves the reduction of the pyridinium salt prepared from pyridine and benzyl chloride, generating the corresponding tetrahydropyridine derivative.

Chemical Reactions Analysis

Grignard Reaction for Functionalization

A patent describes functionalization using phenylmagnesium bromide :

-

Reaction : 1-Benzyl-4-cyano-4-[(N-methyl)benzylamino]piperidine reacts with phenylmagnesium bromide in toluene/methyl tert-butyl ether.

-

Conditions : 15°C → room temperature, 2 hours.

-

Outcome : Forms 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine with 93% yield after workup .

Mechanistic Insight :

The Grignard reagent attacks the nitrile group, followed by hydrolysis to yield the phenyl-substituted product.

Reductive Amination and Deprotection

A multi-step synthesis involving reductive amination and cyanohydrin intermediates is documented :

Sequence :

-

Cyanohydrin formation : 1-Benzyl-4-piperidone reacts with KCN to form 4-cyanopiperidine.

-

Amination : N-Benzylmethylamine introduces the benzylamino group.

-

Grignard addition : Phenylmagnesium bromide adds to the nitrile.

-

Deprotection : Acidic hydrolysis removes benzyl groups.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyanohydrin formation | KCN, H₂O, toluene, 45°C | 85% |

| Final product | 1-Benzyl-4-(benzylamino)piperidin-3-ol | 65% |

Cyclization Reactions

The piperidine ring participates in acid-catalyzed cyclizations. A study using SnCl₄ and DMADA in CH₂Cl₂ achieved 93% yield for pyrrolidine formation from amino alcohol precursors :

Optimized Conditions :

-

Catalyst : SnCl₄ (0.1 equiv)

-

Solvent : CH₂Cl₂ at RT

-

Time : 1 hour

Substrate Scope :

Resolution of Racemic Mixtures

The (−)-(3R,4R) enantiomer is resolved using chiral acids :

-

Chiral agent : (R)-O-Acetyl mandelic acid

-

Solvent : Ethanol/water mixture

-

Yield : >99% enantiomeric excess (ee)

Scientific Research Applications

1-Benzyl-4-(benzylamino)piperidin-3-ol has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereochemical Complexity

This enantiomeric purity is achieved via advanced synthetic strategies, such as Rh(I)-catalyzed hydrogenation, which are absent in analogs with undefined stereochemistry .

Substituent Effects

- Amino vs.

Biological Activity

1-Benzyl-4-(benzylamino)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C18H24N2O

- Molecular Weight: 284.40 g/mol

- IUPAC Name: this compound

The compound features a piperidine ring substituted with benzyl and hydroxyl groups, which contribute to its biological activity.

Biological Activities

This compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 | |

| Other Piperidine Derivatives | Various | 0.0039 - 0.025 |

Antiviral Activity

Studies have highlighted the potential of N-benzyl piperidine derivatives as inhibitors of influenza virus H1N1. The mechanism involves interaction with the hemagglutinin (HA) fusion peptide, disrupting viral entry into host cells .

Case Study: Influenza Virus Inhibition

In vitro testing demonstrated that specific piperidine analogs exhibited low micromolar activity against H1N1, indicating their potential as antiviral agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Enzyme Inhibition

The compound may act as an inhibitor of glycosidases and related enzymes, which are crucial for various biological processes. The presence of the hydroxyl group enhances binding affinity to these enzymes .

Receptor Modulation

Similar compounds have been shown to modulate neurotransmitter receptors, particularly histamine receptors, suggesting potential applications in neuropharmacology .

Research Findings

Recent studies have focused on the synthesis and optimization of piperidine derivatives to enhance their biological profiles. For example, modifications in the benzyl substituents have been shown to significantly affect the antimicrobial and antiviral potency of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-4-(benzylamino)piperidin-3-ol with high purity and yield?

- Methodological Answer : Synthesis optimization involves multi-step reactions, often starting from piperidine derivatives. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or alcohols (ethanol) improve solubility and reaction efficiency .

- Catalysts/Bases : Sodium hydroxide or potassium carbonate can deprotonate intermediates, accelerating nucleophilic substitutions .

- Temperature and time : Controlled heating (e.g., reflux) and extended reaction times (~12–24 hours) enhance conversion rates .

- Purification : Recrystallization or column chromatography ensures high purity, as demonstrated for structurally similar compounds .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Proton environments (e.g., benzyl groups at δ 7.23–7.39 ppm, piperidine protons at δ 1.28–4.22 ppm) confirm substitution patterns and stereochemistry .

- IR Spectroscopy : Functional groups like hydroxyl (-OH, ~3200–3600 cm⁻¹) and amine (-NH, ~3300 cm⁻¹) validate hydrogen-bonding interactions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 324.4 for C₁₉H₂₄N₂O) corroborate molecular weight .

Q. How does solvent polarity affect the stability and reactivity of this compound during synthesis?

- Methodological Answer :

- Polar solvents (e.g., ethanol) stabilize charged intermediates but may slow non-polar reactions.

- Non-polar solvents (e.g., toluene) favor SN2 mechanisms but risk side reactions with hydroxyl groups.

- Solvent choice is validated by monitoring reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel piperidine derivatives?

- Methodological Answer :

- Cross-validation : Compare NMR, IR, and X-ray crystallography data to resolve ambiguities (e.g., distinguishing regioisomers) .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies stereochemical assignments .

- Isotopic labeling : Use deuterated analogs to isolate specific proton signals in crowded spectra .

Q. What strategies evaluate the biological activity of this compound in neurological disorder research?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid or dopamine D2 receptors) quantify affinity (IC₅₀ values) .

- In vitro neuroprotection models : Test compound efficacy in reducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorination at benzyl groups) to enhance blood-brain barrier penetration .

Q. How do computational tools aid in designing piperidine derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Retrosynthetic analysis : Tools like Pistachio or Reaxys predict feasible synthetic routes and prioritize high-yield pathways .

- Molecular docking : Simulate interactions with target receptors (e.g., serotonin transporters) to optimize binding poses .

- ADME prediction : Software like SwissADME forecasts bioavailability, highlighting metabolic liabilities (e.g., CYP450 interactions) .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–60°C) conditions, then quantify degradation products via LC-MS .

- Kinetic stability assays : Monitor half-life (t₁/₂) in simulated physiological buffers (e.g., PBS at 37°C) .

- Photostability testing : Use UV-Vis spectroscopy to detect isomerization or bond cleavage under light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.